molecular formula C16H19ClN2O B2807472 N-Adamantan-1-yl-2-chloro-nicotinamide CAS No. 445017-10-7

N-Adamantan-1-yl-2-chloro-nicotinamide

Cat. No.: B2807472
CAS No.: 445017-10-7
M. Wt: 290.79
InChI Key: ZFKQOEFQHFJRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Adamantan-1-yl-2-chloro-nicotinamide is a useful research compound. Its molecular formula is C16H19ClN2O and its molecular weight is 290.79. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Effects and Treatment of Neurodegenerative Diseases

Compounds with adamantane-based scaffolds, such as N-Adamantan-1-yl-2-chloro-nicotinamide, show promise in the treatment of neurodegenerative diseases. Their pharmacological profile suggests potential benefits against diseases like Alzheimer's and Parkinson's. Adamantane derivatives, including amantadine and memantine, have been utilized for their neuroprotective effects, and newer derivatives continue to be explored for enhanced efficacy against neurodegenerative conditions. This suggests a valuable pathway for further exploration in utilizing this compound and similar compounds for neurological health applications (Dembitsky, Gloriozova, & Poroikov, 2020).

Potential in Cancer Treatment

Nicotinic acid derivatives, including structures similar to this compound, have been identified for their anticancer properties. Research highlights the importance of such compounds in developing new anticancer agents, with nicotinic acid and its derivatives showing significant potential. The research focuses on the synthesis and investigation of nicotinamide derivatives, suggesting a broad avenue for anticancer drug development using these compounds (Jain, Utreja, Kaur, & Jain, 2020).

Chemical Synthesis and Biological Activity

Studies on the chemical properties and synthesis of adamantylated compounds, including nucleic bases and related structures, provide foundational knowledge for leveraging these compounds in drug development. The synthesis and characterization of adamantyl-containing compounds open new pathways for creating highly effective and selective drugs. This area of research is crucial for understanding the biological activity of synthesized compounds, indicating good prospects for research in developing therapies based on adamantane chemistry (Shokova & Kovalev, 2013).

Properties

IUPAC Name

N-(1-adamantyl)-2-chloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c17-14-13(2-1-3-18-14)15(20)19-16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKQOEFQHFJRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501329634
Record name N-(1-adamantyl)-2-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642642
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

445017-10-7
Record name N-(1-adamantyl)-2-chloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501329634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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